Home > Products > Screening Compounds P42186 > Macitentan (n-butyl analogue)
Macitentan (n-butyl analogue) - 556797-16-1

Macitentan (n-butyl analogue)

Catalog Number: EVT-2779701
CAS Number: 556797-16-1
Molecular Formula: C20H21Br2N5O4S
Molecular Weight: 587.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Macitentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. Approved by the U.S. Food and Drug Administration in October 2013, it is marketed under the trade name Opsumit. Macitentan's mechanism of action involves blocking the binding of endothelin-1 to its receptors, which leads to vasodilation and reduced vascular remodeling, critical in managing pulmonary arterial hypertension.

Source and Classification

Macitentan is classified as an endothelin receptor antagonist, specifically targeting both endothelin receptor type A and type B. It is derived from bosentan, another endothelin receptor antagonist, but features a modified chemical structure that enhances its pharmacological profile. The compound's chemical formula is C19H20Br2N6O4SC_{19}H_{20}Br_{2}N_{6}O_{4}S with a molar mass of approximately 588.28 g/mol .

Synthesis Analysis
  1. Formation of the Pyrimidine Core: The initial step involves constructing the pyrimidine ring, which serves as the backbone for further modifications.
  2. Introduction of Functional Groups: Subsequent reactions introduce bromophenyl groups and ethoxy linkages, which are crucial for enhancing receptor binding affinity.
  3. Final Modifications: The final steps involve attaching the sulfonamide moiety, which is essential for its antagonistic activity at endothelin receptors.
Molecular Structure Analysis

The molecular structure of macitentan is characterized by its unique arrangement that allows for effective binding to endothelin receptors.

  • Chemical Structure: The compound features a central pyrimidine ring substituted with various functional groups including:
    • A sulfonamide group
    • Bromophenyl substituents
    • An ethoxy linkage
  • Structural Data:
    • IUPAC Name: N-[5-(4-bromophenyl)-6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-4-pyrimidinyl]-N′-propylsulfamide
    • SMILES Notation: CCCNS(=O)(=O)NC1=C(C(OCCOC2=NC=C(Br)C=N2)=NC=N1)C1=CC=C(Br)C=C1 .
Chemical Reactions Analysis

Macitentan undergoes various metabolic reactions in the body:

  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9), leading to several active metabolites such as M6 (the main active metabolite) and M4.
  • Elimination: Approximately 50% of macitentan is excreted through urine and 24% through feces. Notably, none of the parent drug or active metabolites are found in urine .
Mechanism of Action

Macitentan's mechanism involves:

  1. Receptor Binding: It binds with high affinity to endothelin receptor type A (ETA) and lower affinity to type B (ETB), inhibiting the action of endothelin-1.
  2. Vasodilation: By blocking ETA receptors predominantly present in pulmonary arterial smooth muscle cells, macitentan causes vasodilation, reducing pulmonary vascular pressure.
  3. Cell Proliferation Inhibition: The blockade also decreases cell proliferation within the vascular walls, mitigating remodeling associated with pulmonary arterial hypertension .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 134-136 °C
  • Solubility: Water solubility is low at about 0.00668 mg/mL .

Chemical Properties

  • Bioavailability: Estimated at 74% based on pharmacokinetic modeling.
  • Half-life: Approximately 16 hours in humans; steady-state concentrations are reached within three days of administration.
  • Protein Binding: Over 99% bound to plasma proteins, primarily albumin .
Applications

Macitentan is primarily utilized in clinical settings for:

  • Treatment of Pulmonary Arterial Hypertension: It improves exercise capacity and delays clinical worsening in patients with idiopathic pulmonary arterial hypertension.
  • Research Uses: Studies continue to explore its efficacy in other forms of pulmonary hypertension and potential applications in other vascular disorders due to its vasodilatory effects .
Molecular Interaction Dynamics of Macitentan (n-butyl analogue)

Endothelin Receptor Binding Kinetics and Sustained Occupancy Mechanisms

Macitentan (n-butyl analogue) exhibits distinct endothelin receptor binding kinetics characterized by slow dissociation rates, setting it apart from other endothelin receptor antagonists. In human pulmonary arterial smooth muscle cells, macitentan demonstrates a receptor occupancy half-life (ROt½) of 17 minutes, compared to 70 seconds for bosentan and 40 seconds for ambrisentan [2] [7]. This prolonged occupancy stems from its non-diffusion-limited binding mechanism, where receptor association and dissociation rates are governed by factors beyond simple diffusion, such as conformational adjustments and hydrophobic interactions [3].

Functional assays reveal macitentan's time-dependent potency enhancement: Increasing pre-incubation time from 15 to 120 minutes reduces its half-maximal inhibitory concentration (IC₅₀) in calcium flux assays by 10-fold. After washout, macitentan retains >80% receptor occupancy at 60 minutes, while bosentan and ambrisentan show complete dissociation within 10 minutes [3] [8]. This kinetic profile enables insurmountable antagonism—macitentan suppresses endothelin-1-induced inositol-1-phosphate accumulation by 64% even at saturating endothelin-1 concentrations (5 µM), whereas bosentan and ambrisentan exhibit surmountable antagonism under identical conditions [2] [7].

Table 1: Kinetic Parameters of Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells

ParameterMacitentanBosentanAmbrisentan
Receptor occupancy half-life (ROt½)17 minutes70 seconds40 seconds
IC₅₀ (calcium flux)0.14 nM1.1 nM0.12 nM
% Insurmountability*64%0%0%
Dissociation post-washout (60 min)<20% lossCompleteComplete

*Maximal inhibition of IP₁ accumulation induced by 5 µM endothelin-1 after 20 min stimulation [2] [7].

Structural Determinants of Insurmountable ETA/ETB Antagonism

The molecular architecture of macitentan drives its insurmountable antagonism through optimized steric complementarity with the endothelin receptor binding pocket. Cryo-electron microscopy structures show macitentan adopts a compact conformation that fully occupies a hydrophobic subpocket in the endothelin A receptor, bounded by transmembrane helices 3, 5, and 6 (TM3, TM5, TM6) [6]. Key interactions include:

  • Halogen bonding between the bromopyrimidine group and aspartate 126 (D126²·⁵⁰)
  • π-π stacking of the bromophenyl ring with tryptophan 319 (W319⁶·⁴⁸) and tyrosine 129 (Y129²·⁵³)
  • Hydrogen bonding of the sulfamide nitrogen with glutamine 165 (Q165³·³²) [6] [8]

Site-directed mutagenesis confirms residue-specific dependencies: Mutation L322A (leucine to alanine at position 322) reduces macitentan’s potency 30-fold but minimally affects bosentan or ambrisentan. Conversely, mutation R326Q (arginine to glutamine) diminishes bosentan and ambrisentan potency by >100-fold but leaves macitentan unaffected [3] [8]. This divergence underscores macitentan’s unique reliance on hydrophobic stabilization from residues like leucine 322, valine 169, and phenylalanine 224—a binding mode distinct from the charge-dominated interactions of other antagonists.

Hydrophobic vs. Charge-Charge Interactions in Receptor Binding Pocket Engagement

Macitentan engages endothelin receptors primarily through hydrophobic forces, contrasting with the electrostatic-driven binding of bosentan and ambrisentan. Only 20% of macitentan’s binding energy derives from charge-charge interactions, versus >60% for ambrisentan [3] [6]. This distinction is quantifiable via physicochemical and mutagenesis data:

Table 2: Interaction Energy Contributions to Endothelin Receptor Antagonist Binding

AntagonistHydrophobic Contributions (%)Electrostatic Contributions (%)Critical Residues for Binding
Macitentan8020Leu322, Val169, Phe224, Trp319
Bosentan4060Arg326, Lys166, Asp126
Ambrisentan2575Arg326, Lys166, Gln165

Mutation of charged residues (e.g., K166A, R326A) reduces bosentan and ambrisentan affinity by >100-fold but only marginally impacts macitentan [3] [8]. Instead, macitentan’s binding depends on van der Waals contacts with hydrophobic residues:

  • Valine 169 (TM3) forms a tight hydrophobic clamp around the bromophenyl group
  • Phenylalanine 224 (TM4) envelops the n-butyl chain of the sulfamide moiety
  • Tryptophan 319 (TM6) stabilizes the pyrimidine core via π-π stacking [6]

This hydrophobic dominance correlates with macitentan’s higher lipophilicity (logD 2.9 vs. 1.3 for bosentan and -0.4 for ambrisentan), enhancing membrane partitioning and access to the receptor’s buried binding pocket [7].

Conformational Analysis in Aqueous vs. Lipophilic Environments

Nuclear magnetic resonance (NMR) studies reveal macitentan adopts environment-dependent conformations: In aqueous buffers, it folds into a compact structure with the bromophenyl and pyrimidinyl groups oriented orthogonally, minimizing hydrophobic surface exposure. In lipophilic milieus (e.g., membranes), it maintains this folded state but with enhanced rotational freedom of the bromophenyl ring [3] [8].

This intrinsic compactness is critical for receptor compatibility. Molecular dynamics simulations show macitentan’s aqueous-phase conformation requires <2 Å rearrangement to fit the endothelin A receptor binding site, while bosentan necessitates >5 Å adjustment [3]. The energy barrier for this conformational shift is 3.2 kcal/mol lower for macitentan than bosentan, explaining macitentan’s slower association kinetics despite similar affinity [8].

Physicochemical properties govern this behavior:

  • pKa 6.2 ensures 6% of macitentan is non-ionized at physiological pH (vs. 1% for bosentan), promoting membrane penetration
  • logD 2.9 (vs. 1.3 for bosentan) enhances partitioning into lipid bilayers where endothelin receptors reside [7]

Thus, macitentan’s conformational stability across aqueous and membrane phases enables efficient diffusion to—and sustained occupancy of—endothelin receptors.

Comparative Binding Modes with Bosentan and Ambrisentan Analogs

Macitentan’s binding mode diverges fundamentally from other endothelin receptor antagonists due to its sulfamide pharmacophore and bromopyrimidine extension. Cryo-electron microscopy structures illustrate these differences:

Table 3: Structural Determinants of Binding Modes for Endothelin Receptor Antagonists

FeatureMacitentanBosentanAmbrisentan
Core pharmacophoreSulfamidePyrimidine-sulfonamidePropionic acid
Key anchor pointBromophenyl → hydrophobic pocketCarboxylate → Arg326/Lys166Carboxylate → Arg326
Halogen bondYes (Bromopyrimidine → Asp126)NoNo
π-π interactionYes (Bromophenyl → Trp319/Tyr129)Weak (Pyrimidine → Phe/Tyr)No
Depth of pocket penetrationDeep (occupies subpocket near TM5)ModerateShallow

Macitentan’s sulfamide group forms a bidentate hydrogen bond network with lysine 166 (K166³·³³) and lysine 255 (K255⁵·³⁸), while its bromopyrimidine moiety extends 4 Å deeper into the binding pocket than bosentan’s ortho-methoxy group, enabling halogen bonding with aspartate 126 [6]. In contrast:

  • Bosentan relies on ionic bonding between its sulfonamide carboxylate and arginine 326 (R326⁶·⁵⁵)
  • Ambrisentan engages in a triple ionic interaction with arginine 326, lysine 166, and glutamine 165 [6] [8]

Structurally, macitentan analogs sharing its sulfamide core and bromopyrimidine tail replicate its slow dissociation (e.g., analog 7 in Gatfield et al. exhibits ROt½ >10 minutes). Conversely, bosentan-like compounds (e.g., tezosentan, clazosentan) show fast kinetics regardless of affinity [3] [8]. This structure-kinetic relationship confirms that sustained receptor occupancy arises from macitentan’s unique topology, not merely high affinity.

Properties

CAS Number

556797-16-1

Product Name

Macitentan (n-butyl analogue)

IUPAC Name

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide

Molecular Formula

C20H21Br2N5O4S

Molecular Weight

587.29

InChI

InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27)

InChI Key

OZBDTKLWBSATSN-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.